molecular formula C28H28O9 B12086783 (1R,2S,5R,8S,9R,17R,18S,21S,24R,26S,27S)-5-hydroxy-2,9,26-trimethyl-3,19,23,28-tetraoxaoctacyclo[16.9.2.01,5.02,24.08,17.09,14.018,27.021,26]nonacosa-11,13,15-triene-4,10,22,29-tetrone CAS No. 134461-76-0

(1R,2S,5R,8S,9R,17R,18S,21S,24R,26S,27S)-5-hydroxy-2,9,26-trimethyl-3,19,23,28-tetraoxaoctacyclo[16.9.2.01,5.02,24.08,17.09,14.018,27.021,26]nonacosa-11,13,15-triene-4,10,22,29-tetrone

Cat. No.: B12086783
CAS No.: 134461-76-0
M. Wt: 508.5 g/mol
InChI Key: KUSIVZBQAMNZCO-MVBDKYCCSA-N
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Description

The compound (1R,2S,5R,8S,9R,17R,18S,21S,24R,26S,27S)-5-hydroxy-2,9,26-trimethyl-3,19,23,28-tetraoxaoctacyclo[169201,502,2408,1709,14018,27021,26]nonacosa-11,13,15-triene-4,10,22,29-tetrone is a complex organic molecule with a unique structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, including cyclization and oxidation reactions. The specific synthetic routes and reaction conditions can vary depending on the desired yield and purity of the final product. Common reagents used in the synthesis include strong acids and bases, as well as oxidizing agents.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactors and precise control of reaction conditions to ensure consistent quality. The use of advanced purification techniques, such as chromatography, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can undergo substitution reactions, where one or more atoms are replaced by different atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate and hydrogen peroxide.

    Reducing agents: Such as sodium borohydride and lithium aluminum hydride.

    Substitution reagents: Such as halogens and alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce various oxidized derivatives, while reduction reactions may yield different reduced forms of the compound.

Scientific Research Applications

This compound has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

    Ethyl acetoacetate: A widely used chemical intermediate with similar structural features.

    Nilotinib related compounds: Compounds with similar ring structures and functional groups.

Uniqueness

This compound is unique due to its specific arrangement of rings and oxygen atoms, which confer distinct chemical properties and potential applications. Its complex structure allows for a wide range of chemical reactions and interactions, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

134461-76-0

Molecular Formula

C28H28O9

Molecular Weight

508.5 g/mol

IUPAC Name

(1R,2S,5R,8S,9R,17R,18S,21S,24R,26S,27S)-5-hydroxy-2,9,26-trimethyl-3,19,23,28-tetraoxaoctacyclo[16.9.2.01,5.02,24.08,17.09,14.018,27.021,26]nonacosa-11,13,15-triene-4,10,22,29-tetrone

InChI

InChI=1S/C28H28O9/c1-23-11-18-25(3)28-20(23)27(22(32)37-28,34-12-16(23)19(30)35-18)15-8-7-13-5-4-6-17(29)24(13,2)14(15)9-10-26(28,33)21(31)36-25/h4-8,14-16,18,20,33H,9-12H2,1-3H3/t14-,15+,16-,18+,20+,23+,24-,25-,26-,27-,28-/m0/s1

InChI Key

KUSIVZBQAMNZCO-MVBDKYCCSA-N

Isomeric SMILES

C[C@]12C[C@@H]3[C@]4([C@@]56[C@H]1[C@@]([C@@H]7C=CC8=CC=CC(=O)[C@@]8([C@H]7CC[C@@]5(C(=O)O4)O)C)(C(=O)O6)OC[C@H]2C(=O)O3)C

Canonical SMILES

CC12CC3C4(C56C1C(C7C=CC8=CC=CC(=O)C8(C7CCC5(C(=O)O4)O)C)(C(=O)O6)OCC2C(=O)O3)C

Origin of Product

United States

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